6-methoxy-1H,4H,5H-benzo[g]indazole-3-carboxylic acid
Description
Properties
IUPAC Name |
6-methoxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-10-4-2-3-8-7(10)5-6-9-11(8)14-15-12(9)13(16)17/h2-4H,5-6H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLQUCCRQHMLGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC3=C(NN=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1H,4H,5H-benzo[g]indazole-3-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole derivatives. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring system .
Another method involves the cyclization of o-alkynylanilines, which can be achieved through palladium-catalyzed reactions. This method allows for the formation of indazole derivatives with various substituents on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1H,4H,5H-benzo[g]indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzene or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazines or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-Methoxy-1H,4H,5H-benzo[g]indazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-1H,4H,5H-benzo[g]indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
Table 1: Key Structural Features of Selected Indazole Derivatives
Key Observations:
- Substituent Effects : Methoxy (electron-donating) vs. nitro/bromo (electron-withdrawing) groups modulate the carboxylic acid’s acidity (pKa) and reactivity .
- Steric Bulk: The benzo[g] fusion and methoxy group in the target compound contribute to higher molecular weight (244.25 g/mol) compared to non-fused analogs (e.g., 176.17 g/mol for 5-methyl-indazole-3-carboxylic acid) .
Key Observations:
- The target compound’s synthesis is likely more complex due to the fused benzo ring, contributing to its higher cost compared to non-fused derivatives .
- Simpler analogs (e.g., 5-nitro-indazole-3-carboxylic acid) are synthesized via straightforward nitration, reducing production costs .
Table 3: Predicted Properties (Based on Structural Data)
Key Observations:
- The target compound’s low water solubility (due to the fused benzene ring) may limit bioavailability, necessitating formulation adjustments (e.g., salt forms).
Biological Activity
6-Methoxy-1H,4H,5H-benzo[g]indazole-3-carboxylic acid (CAS No. 920511-27-9) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to elucidate its pharmacological significance.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 244.25 g/mol. Its structure includes a methoxy group and a carboxylic acid functional group, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of specific indazole derivatives with carboxylic acids. The methods may vary based on the desired purity and yield. For example, one synthetic route involves the use of phenylhydrazine and cyclohexanone derivatives .
Anti-inflammatory Activity
Research has demonstrated that derivatives of benzo[g]indazole exhibit significant anti-inflammatory properties. In particular, compounds similar to this compound have shown effectiveness in reducing edema in animal models. A notable study indicated that related compounds had an ED50 value of 3.5 mg/kg in carrageenan-induced edema tests .
Antioxidant Properties
The antioxidant capacity of this compound has been investigated, revealing its ability to scavenge free radicals effectively. This property contributes to its potential protective effects against oxidative stress-related diseases .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of compounds within the benzo[g]indazole family. These compounds have been shown to inhibit acetylcholinesterase (AChE), which suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving carrageenan-induced paw edema in rats, researchers evaluated the anti-inflammatory effects of this compound compared to standard anti-inflammatory drugs. The results indicated a significant reduction in inflammation markers, supporting its therapeutic potential.
Case Study 2: Neuroprotection
A study focused on the neuroprotective effects of this compound against oxidative stress revealed that it significantly reduced neuronal cell death in vitro when exposed to hydrogen peroxide. This suggests that it could be beneficial in developing treatments for conditions characterized by oxidative damage.
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 6-methoxy-1H,4H,5H-benzo[g]indazole-3-carboxylic acid?
The compound can be synthesized via alkylation reactions starting from indazole-3-carboxylic acid derivatives. For example, sodium hydride (NaH) is used as a base to facilitate alkylation with bromobutane, yielding substituted indazole-carboxylic acids . Alternatively, coupling reactions employing HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole) as activating agents in DMF with DIPEA (diisopropylethylamine) as a catalyst are effective for forming carboxamide derivatives, achieving >99% purity .
Q. How is structural characterization performed for this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming chemical environments, such as methoxy groups and indazole ring protons. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (e.g., orthorhombic crystal system, space group P212121) provides detailed stereochemical and polymorphic data . For carboxylate salts, infrared (IR) spectroscopy identifies carboxylic acid C=O stretching vibrations (~1700 cm⁻¹) .
Q. What are the primary therapeutic targets associated with this compound?
Derivatives of indazole-3-carboxylic acid exhibit antagonism against endothelin receptors, suggesting applications in treating hypertension, renal insufficiency, and arteriosclerosis . Additionally, they inhibit lactate dehydrogenase A (LDHA), a target in cancer metabolism and pulmonary hypertension .
Advanced Research Questions
Q. How can regioselectivity challenges in alkylation reactions be addressed during synthesis?
Regioselectivity in alkylation (e.g., at N1 vs. N2 positions of the indazole ring) is influenced by steric and electronic factors. Using bulky bases like NaH or optimizing reaction temperature (40–45°C) can favor substitution at the less hindered nitrogen. Computational modeling (DFT) aids in predicting reactive sites, while HPLC monitoring tracks intermediate formation .
Q. What strategies optimize coupling reactions for carboxamide derivatives?
Coupling efficiency depends on activating agents and solvent polarity. HBTU/HOBt in DMF outperforms EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in yield and purity (>99%) due to enhanced stabilization of reactive intermediates. Substituent effects on the indazole ring (e.g., electron-withdrawing groups) may require adjusted equivalents of DIPEA (2–3 eq.) to neutralize acidic byproducts .
Q. How do crystallographic data inform polymorphism risks in salt formulations?
Single-crystal X-ray diffraction (SCXRD) reveals hydrogen-bonding networks and packing motifs. For example, tetrahydrate salts of carboxylic acid derivatives show water molecules occupying specific lattice sites, which can influence stability and solubility. Differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) assess hydrate/anhydrate transitions under stress conditions .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies in endothelin receptor antagonism or LDHA inhibition may arise from assay conditions (e.g., cell type, pH, or cofactor availability). Standardized protocols, such as using isogenic cell lines and parallel functional assays (e.g., calcium flux for receptor activity vs. enzymatic IC50 for LDHA), reduce variability. Meta-analysis of structural analogs (e.g., substituent effects on the benzo[g]indazole core) clarifies structure-activity relationships (SAR) .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
